molecular formula C17H17ClO2 B14715675 [3-(4-Chlorophenyl)-1-phenylpropyl] acetate CAS No. 6944-23-6

[3-(4-Chlorophenyl)-1-phenylpropyl] acetate

Cat. No.: B14715675
CAS No.: 6944-23-6
M. Wt: 288.8 g/mol
InChI Key: UUCZNMNLONOQMS-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is an organic compound characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate typically involves the esterification of [3-(4-Chlorophenyl)-1-phenylpropanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1-phenylpropyl] acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.

Major Products Formed

    Oxidation: Formation of [3-(4-Chlorophenyl)-1-phenylpropanoic acid].

    Reduction: Formation of [3-(4-Chlorophenyl)-1-phenylpropyl] alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chlorophenyl)-1-phenylpropyl] acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of chlorophenyl and phenylpropyl groups with biological macromolecules. It can also serve as a model compound to investigate the metabolism and biotransformation of acetate esters in living organisms.

Medicine

In medicine, this compound may have potential applications as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used as a solvent or additive in various formulations. Its chemical stability and compatibility with other substances make it suitable for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The chlorophenyl and phenylpropyl groups can interact with hydrophobic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Bromophenyl)-1-phenylpropyl] acetate
  • [3-(4-Methylphenyl)-1-phenylpropyl] acetate
  • [3-(4-Fluorophenyl)-1-phenylpropyl] acetate

Uniqueness

[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to its brominated, methylated, or fluorinated analogs, the chlorinated compound may exhibit different reactivity patterns and biological activities.

Properties

CAS No.

6944-23-6

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1-phenylpropyl] acetate

InChI

InChI=1S/C17H17ClO2/c1-13(19)20-17(15-5-3-2-4-6-15)12-9-14-7-10-16(18)11-8-14/h2-8,10-11,17H,9,12H2,1H3

InChI Key

UUCZNMNLONOQMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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